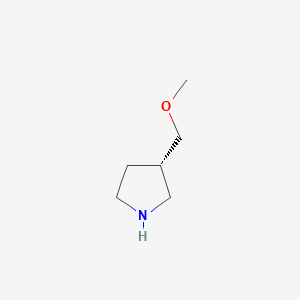
Acide 4-(2,4-di-tert-pentylphénoxy)butanoïque
Vue d'ensemble
Description
4-(2,4-Di-tert-pentylphenoxy)butyric acid: is a chemical compound with the molecular formula C20H32O3. It has an average mass of 320.466 Da and a monoisotopic mass of 320.235138 Da. This compound is primarily used for research purposes and is not intended for human or veterinary use.
Applications De Recherche Scientifique
4-(2,4-Di-tert-pentylphenoxy)butyric acid has several scientific research applications:
Chemical Synthesis: It serves as an organic building block in chemical synthesis, aiding in the development of new materials or drugs.
Biochemical Research: Researchers use this compound to study its properties and interactions with other molecules, providing insights into molecular-level biological processes.
Proteomics Research: It is utilized in proteomics to study protein structures and functions.
Insect Repellent: Similar compounds have shown strong contact toxicity and repellent effects against certain insects, suggesting potential use as an insect repellent.
Inflammatory Response Studies: It may be used to study cellular inflammatory responses, helping to understand the molecular mechanisms of inflammation.
Olfactory Receptor Agonist: Similar compounds have been identified as agonists for insect olfactory receptors, indicating potential use in olfactory research.
Méthodes De Préparation
The synthetic routes for 4-(2,4-Di-tert-pentylphenoxy)butyric acid involve the reaction of butanoic acid with 2,4-bis(1,1-dimethylpropyl)phenol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
4-(2,4-Di-tert-pentylphenoxy)butyric acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles under appropriate conditions.
Mécanisme D'action
The mechanism of action for 4-(2,4-Di-tert-pentylphenoxy)butyric acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with proteins and enzymes, influencing various biochemical pathways. Further research is needed to fully understand its molecular targets and the pathways involved.
Comparaison Avec Des Composés Similaires
4-(2,4-Di-tert-pentylphenoxy)butyric acid can be compared with similar compounds such as:
2,4-Di-tert-butylphenol: Known for its strong antioxidant properties and use in various industrial applications.
2,4-Di-tert-amylphenol: Similar in structure and used in chemical synthesis and research.
Fenofibrate: A medication used to treat high cholesterol and triglyceride levels, belonging to the class of drugs called fibrates.
These comparisons highlight the unique properties and applications of 4-(2,4-Di-tert-pentylphenoxy)butyric acid in scientific research and industrial applications.
Propriétés
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-7-19(3,4)15-11-12-17(23-13-9-10-18(21)22)16(14-15)20(5,6)8-2/h11-12,14H,7-10,13H2,1-6H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSDVFDKDUZVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)O)C(C)(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9068580 | |
| Record name | Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50772-35-5 | |
| Record name | 4-[2,4-Bis(1,1-dimethylpropyl)phenoxy]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50772-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 4-(2,4-bis(1,1-dimethylpropyl)phenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050772355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9068580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2,4-bis(tert-pentyl)phenoxy]butyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)





![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)







